Chemical structure and properties of (2-Bromo-1,1-difluoroethyl)cyclopropane
Chemical structure and properties of (2-Bromo-1,1-difluoroethyl)cyclopropane
This in-depth technical guide details the chemical structure, synthesis, reactivity, and medicinal chemistry applications of (2-Bromo-1,1-difluoroethyl)cyclopropane , a specialized fluorinated building block.
A Strategic Fluorinated Motif for Medicinal Chemistry
Executive Summary
(2-Bromo-1,1-difluoroethyl)cyclopropane (CAS: 1330779-10-6) is a high-value fluorinated aliphatic building block used primarily in drug discovery and agrochemical development. It serves as a critical intermediate for introducing the 1,1-difluoroethyl-cyclopropyl motif—a structure that combines the metabolic stability and lipophilicity of the gem-difluoro group with the conformational rigidity of the cyclopropane ring.
This guide provides researchers with a comprehensive analysis of its physicochemical properties, synthetic pathways, and utility as a bioisostere for carbonyls and ethers in lead optimization.
Chemical Identity & Structural Characterization[1]
The molecule consists of a cyclopropane ring attached to a 2-bromo-1,1-difluoroethyl chain.[1] The gem-difluoro (
| Property | Data / Descriptor |
| IUPAC Name | 1-(2-Bromo-1,1-difluoroethyl)cyclopropane |
| CAS Number | 1330779-10-6 |
| Molecular Formula | |
| Molecular Weight | 185.01 g/mol |
| SMILES | FC(F)(CCBr)C1CC1 |
| Appearance | Colorless to light yellow liquid |
| Boiling Point (Predicted) | ~145–155 °C (at 760 mmHg) |
| Density (Predicted) | ~1.6–1.7 g/cm³ |
| LogP (Predicted) | 2.4 (High Lipophilicity) |
Structural Analysis[2]
-
Gem-Difluoro Effect: The two fluorine atoms on the
-carbon exert a strong electron-withdrawing inductive effect ( ), significantly lowering the of any protons eventually attached to the -carbon (in derivatives) and deactivating the cyclopropane ring towards electrophilic attack. -
Cyclopropane Geometry: The ring acts as a rigid spacer, directing the vector of the side chain. The bond angle strain (~60°) combined with the C-F bond dipoles creates a distinct electrostatic potential surface useful for binding affinity modulation.
Synthesis & Production Pathways
While specific industrial routes are proprietary, the synthesis of (2-Bromo-1,1-difluoroethyl)cyclopropane typically follows established methodologies for gem-difluoroalkylation.
Pathway A: Radical Addition (Most Probable)
A common route to gem-difluoroalkyl bromides involves the radical addition of dibromodifluoromethane or related species to vinyl derivatives.
-
Precursor: Vinylcyclopropane.
-
Reagent: Dibromodifluoromethane (
). -
Catalyst: Copper(I) or radical initiator (e.g.,
). -
Mechanism: The
radical adds to the alkene. However, for vinylcyclopropane, ring opening is a competing side reaction. Therefore, a more controlled Reformatsky-type approach is often preferred for this specific structure.
Pathway B: Modified Reformatsky (Laboratory Scale)
This route builds the difluoroethyl chain onto the cyclopropane aldehyde.
-
Starting Material: Cyclopropanecarboxaldehyde.
-
Reagent: Ethyl bromodifluoroacetate (
) + Zn (Reformatsky reagent). -
Intermediate: formation of the
-hydroxy- -difluoro ester. -
Functional Group Interconversion:
-
Deoxygenation (Barton-McCombie or similar).
-
Reduction of ester to alcohol.
-
Bromination of alcohol (using
or Appell reaction) to yield the final alkyl bromide.
-
Reactivity Profile
The terminal bromide (
4.1 Nucleophilic Substitution (
)
The adjacent gem-difluoro group exerts an electron-withdrawing effect, which can retard
-
Amination: Reaction with primary/secondary amines yields
-difluoroamines, key pharmacophores in kinase inhibitors. -
Etherification: Reaction with phenols or alcohols yields difluoroethers, which are bioisosteres of long-chain ethers but with higher metabolic stability.
4.2 Radical Cross-Coupling
The C-Br bond is susceptible to single-electron transfer (SET) processes.
-
Photoredox Catalysis: Under Ir or Ru catalysis, the alkyl radical (
) can be generated and coupled with arenes or heteroarenes.
Medicinal Chemistry Applications
This building block is engineered to address specific failure modes in drug development, such as poor metabolic stability or rapid clearance.
5.1 Bioisosterism
The 1,1-difluoroethyl group acts as a lipophilic bioisostere for:
-
Carbonyl groups (
): The C-F dipoles mimic the C=O bond vector but lack the hydrogen bond acceptor capability, useful for improving membrane permeability. -
Oxygen atoms (Ethers): The
group is sterically and electronically similar to oxygen but is hydrophobic.
5.2 Metabolic Blocking
The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). Substituting a methylene (
5.3 Lipophilicity Modulation
The gem-difluoro group increases lipophilicity (LogP) compared to the parent hydrocarbon, enhancing membrane permeability and potentially improving oral bioavailability.
Experimental Protocols
General Procedure for Nucleophilic Substitution (Amine Coupling):
-
Reagents: (2-Bromo-1,1-difluoroethyl)cyclopropane (1.0 equiv), Amine (1.2 equiv),
(2.0 equiv), DMF (0.1 M). -
Procedure:
-
Add amine and base to a solution of the bromide in DMF.
-
Heat to 60–80 °C for 12–18 hours.
-
Monitor by LC-MS.
-
Quench with water, extract with EtOAc.
-
Purify by column chromatography (Hex/EtOAc).
-
Safety Note: Always perform reactions in a fume hood. Fluorinated alkyl halides can be potent alkylating agents.
Safety & Handling (MSDS Highlights)
| Hazard | Classification (GHS) | Precaution |
| Flammability | Category 3 (Flammable Liquid) | Keep away from heat/sparks. |
| Skin Irritation | Category 2 (Causes Skin Irritation) | Wear nitrile gloves. |
| Eye Irritation | Category 2A (Causes Serious Eye Irritation) | Wear safety goggles. |
| Respiratory | Category 3 (May Cause Resp. Irritation) | Use in well-ventilated area. |
Disposal: Dispose of as halogenated organic waste. Do not release into drains.
References
-
Structure & Identity: PubChem. "(2-Bromo-1,1-difluoroethyl)cyclopropane (CID 1330779-10-6)." National Library of Medicine. Link
-
Synthesis of Gem-Difluoro Motifs: Grygorenko, O. O., et al. "Synthesis of gem-Difluorocyclopropanes."[3] Beilstein Journal of Organic Chemistry, 2021. Link
-
Medicinal Chemistry Applications: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link
-
Reactivity of Gem-Difluoroalkyl Halides: Hu, J., et al. "Selective Difluoromethylation and Difluoromethylenation Reactions." Chemical Reviews, 2015. Link
-
Safety Data: Sigma-Aldrich. "Safety Data Sheet for Fluorinated Alkyl Bromides." Link (General reference for class hazards).
Disclaimer: This guide is for informational purposes only. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling any chemical substance. Synthesis should only be performed by qualified personnel in a controlled laboratory environment.
